5-Bromo-3-cyclopropoxy-2-methoxypyridine
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Overview
Description
5-Bromo-3-cyclopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 3rd position, and a methoxy group at the 2nd position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopropoxy-2-methoxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production, ensuring the availability of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclopropoxy-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Boronic acids/esters: Common reagents in Suzuki–Miyaura coupling.
Oxidizing and reducing agents: Used in redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon–carbon bond formed between the pyridine ring and the boronic acid/ester.
Scientific Research Applications
5-Bromo-3-cyclopropoxy-2-methoxypyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in coupling reactions, the compound acts as a substrate that undergoes transformation in the presence of a catalyst .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
- 5-Bromo-3-chloro-2-methoxypyridine
- 3-Bromo-5-methoxypyridine
Uniqueness
5-Bromo-3-cyclopropoxy-2-methoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
5-bromo-3-cyclopropyloxy-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-12-9-8(13-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVKTRQZLYYERN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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